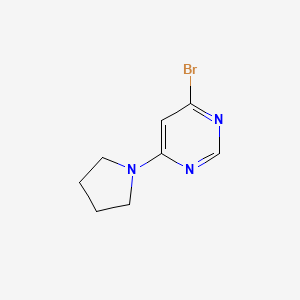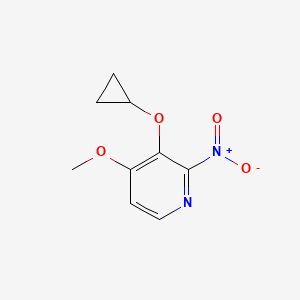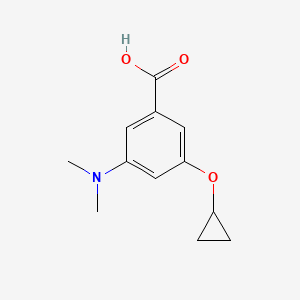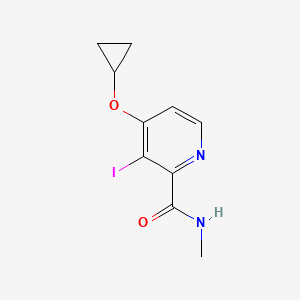
4-Cyclopropoxy-3-iodo-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-3-iodo-N-methylpicolinamide is a chemical compound with the molecular formula C10H11IN2O2 and a molecular weight of 318.11 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a picolinamide core
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-3-iodo-N-methylpicolinamide involves several steps. One common synthetic route includes the iodination of a picolinamide derivative followed by the introduction of a cyclopropoxy group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Cyclopropoxy-3-iodo-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-3-iodo-N-methylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-3-iodo-N-methylpicolinamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and processes, which are the basis for its potential therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
4-Cyclopropoxy-3-iodo-N-methylpicolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-4-iodo-N-methylpicolinamide: Similar in structure but with different positional isomers.
4-Cyclopropoxy-5-iodo-N-methylpicolinamide: Another positional isomer with potential differences in reactivity and biological activity.
3-Cyclopropoxy-6-iodo-N-methylpicolinamide: Contains a different arrangement of functional groups, which may affect its chemical and biological properties .
Propiedades
Fórmula molecular |
C10H11IN2O2 |
|---|---|
Peso molecular |
318.11 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-iodo-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)9-8(11)7(4-5-13-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
Clave InChI |
SFUAYRHRXPQCIB-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC=CC(=C1I)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


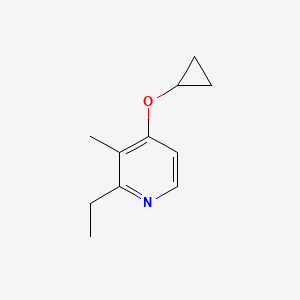
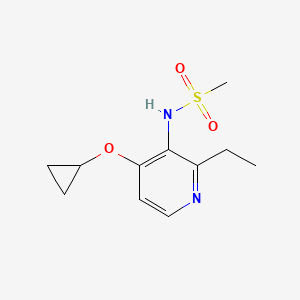


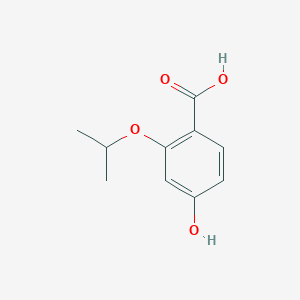
![Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate](/img/structure/B14836163.png)
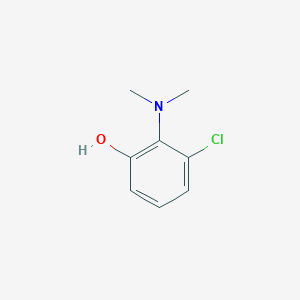
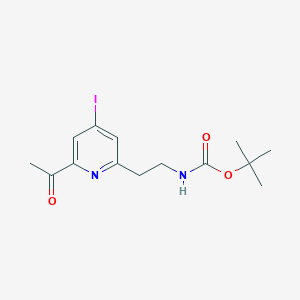
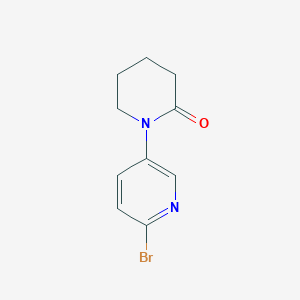
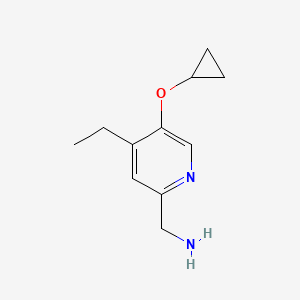
![2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14836219.png)
